

Application Notes and Protocols: Preclinical Pharmacokinetic and Pharmacodynamic Analysis of Saruparib

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For Researchers, Scientists, and Drug Development Professionals

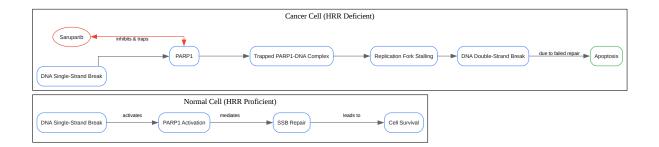
Introduction

Saruparib (AZD5305) is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3][4][5] Unlike first-generation PARP inhibitors that target both PARP1 and PARP2, **Saruparib**'s selectivity for PARP1 is designed to enhance its therapeutic window, potentially leading to improved efficacy and reduced hematological toxicity.[3][4][5] These application notes provide a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of **Saruparib**, along with detailed protocols for its evaluation in laboratory settings.

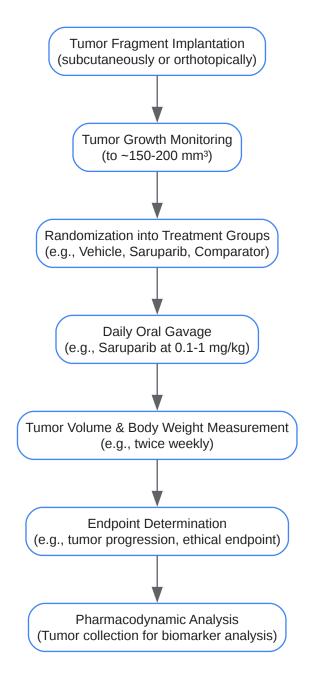
Mechanism of Action

Saruparib exerts its anti-tumor effect through a mechanism known as synthetic lethality. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP1 by **Saruparib** leads to the accumulation of DNA single-strand breaks. These unrepaired breaks are converted into toxic double-strand breaks during DNA replication, which cannot be efficiently repaired in HRR-deficient cells, ultimately leading to cell death.[6] **Saruparib**'s mechanism also involves "PARP trapping," where it stabilizes the PARP1-DNA complex, further disrupting DNA replication and repair.









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